molecular formula C9H10Cl3N3O2 B13665073 tert-Butyl (2,5,6-trichloropyrimidin-4-yl)carbamate

tert-Butyl (2,5,6-trichloropyrimidin-4-yl)carbamate

Cat. No.: B13665073
M. Wt: 298.5 g/mol
InChI Key: NGRYOJWNQUDELG-UHFFFAOYSA-N
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Description

tert-Butyl (2,5,6-trichloropyrimidin-4-yl)carbamate: is a chemical compound with the molecular formula C9H11Cl3N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,5,6-trichloropyrimidin-4-yl)carbamate typically involves the reaction of 2,5,6-trichloropyrimidine with tert-butyl carbamate in the presence of a base. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2,5,6-trichloropyrimidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (2,5,6-trichloropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
  • tert-Butyl (2,5-dichloropyrimidin-4-yl)carbamate
  • tert-Butyl (2,4,6-trichloropyrimidin-5-yl)carbamate

Comparison: tert-Butyl (2,5,6-trichloropyrimidin-4-yl)carbamate is unique due to the specific positioning of the chlorine atoms on the pyrimidine ring. This positioning can influence the compound’s reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

Molecular Formula

C9H10Cl3N3O2

Molecular Weight

298.5 g/mol

IUPAC Name

tert-butyl N-(2,5,6-trichloropyrimidin-4-yl)carbamate

InChI

InChI=1S/C9H10Cl3N3O2/c1-9(2,3)17-8(16)15-6-4(10)5(11)13-7(12)14-6/h1-3H3,(H,13,14,15,16)

InChI Key

NGRYOJWNQUDELG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC(=N1)Cl)Cl)Cl

Origin of Product

United States

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